N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a phenyl substituent at the 7-position and a 4-fluorobenzyl group attached via an acetamide linker. The 4-fluorobenzyl moiety may enhance metabolic stability and lipophilicity, influencing bioavailability and target engagement .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDUJDGZUYBPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer and anti-inflammatory effects, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105206-96-9 |
| Molecular Weight | 393.4 g/mol |
Anti-Cancer Properties
Recent studies have investigated the anti-proliferative effects of thienopyrimidine derivatives, including this compound, on various cancer cell lines. The compound's efficacy was evaluated using the MCF-7 and MDA-MB-231 breast cancer cell lines.
- Anti-Proliferative Effects:
- The compound exhibited significant anti-cancer activity with an IC50 value indicating its effectiveness in inhibiting cell growth.
- In vitro tests demonstrated that the compound was not cytotoxic to normal mammary epithelial cells (MCF-10A) while selectively targeting cancer cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 13.42 | 25 |
| MDA-MB-231 | 28.89 | - |
| MCF-10A | >367 | - |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has shown promise in anti-inflammatory applications. It was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism of Action:
- The compound inhibited NO release significantly, suggesting an interference with inflammatory signaling pathways.
- It was observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, indicating a multi-faceted approach to reducing inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
-
Thienopyrimidine Core:
- The thienopyrimidine structure is essential for its interaction with biological targets.
- Modifications at various positions on the thienopyrimidine ring can enhance or diminish biological activity.
-
Substituent Effects:
- The presence of the fluorobenzyl group significantly influences the compound's lipophilicity and receptor binding affinity.
- Analog compounds with different substituents have been evaluated to establish a correlation between structure and biological efficacy.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds in the thienopyrimidine class:
-
Study on Thienopyrimidine Derivatives:
- A comparative analysis revealed that derivatives with specific substitutions exhibited enhanced potency against various cancer cell lines.
- The findings suggested that optimizing substituent groups could lead to more effective therapeutic agents.
-
Evaluation of Anti-Bacterial Activity:
- Related compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the versatility of thienopyrimidine derivatives in pharmacology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substitution Patterns
The thieno[3,2-d]pyrimidin-4-one core is a common feature among analogues, but substituents at the 3- and 7-positions dictate pharmacological profiles:
Key Observations :
- The 7-phenyl group in the target compound contrasts with 4-fluorophenyl in and thiophen-2-yl in , which may alter steric and electronic interactions with targets like COX-2 .
Anti-Inflammatory Activity
- Benzothieno[3,2-d]pyrimidin-4-one derivatives () inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, reducing PGE2 and IL-8 production. Compound 9 () with a 2,4-difluorophenylthio group showed potent activity, suggesting fluorination enhances target binding .
- The target compound’s phenyl and 4-fluorobenzyl groups may similarly modulate COX-2 inhibition, though experimental validation is required.
Anticancer Activity
- Thieno[2,3-d]pyrimidin-4-one derivatives () with thiophen-2-yl substituents (e.g., Compound 9) demonstrated cytotoxicity, likely due to interactions with DNA or kinase targets . The target compound’s 7-phenyl group may confer distinct selectivity compared to these analogues.
Physicochemical and Pharmacokinetic Properties
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound and 4-fluorophenyl in enhance metabolic stability via reduced cytochrome P450-mediated oxidation .
- Solubility : Polar groups like methanesulfonamide () improve aqueous solubility but may reduce membrane permeability compared to fluorinated benzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
